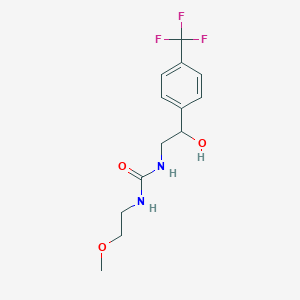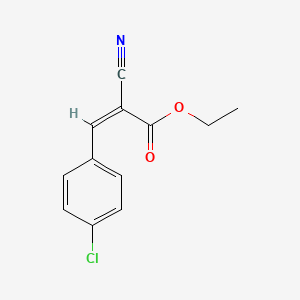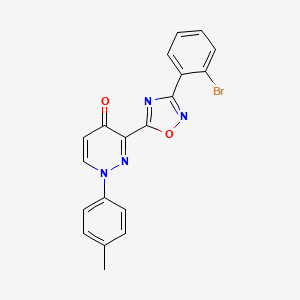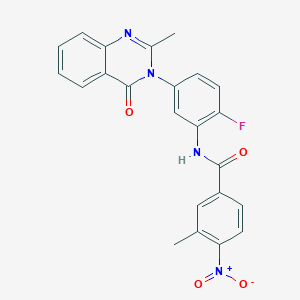![molecular formula C16H17N3O2 B2743576 N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide CAS No. 478064-24-3](/img/structure/B2743576.png)
N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide is a chemical compound with a complex structure. It belongs to the class of dihydronaphthofurans (DHNs), which are arene ring-fused furans. DHNs are found in both natural and synthetic compounds, exhibiting various biological and pharmacological activities . The chemical structure can be visualized here .
Synthesis Analysis
Various synthetic strategies have been developed for preparing dihydronaphthofurans. These include annulation of naphthols with different reagents, cycloaddition reactions (such as [3 + 2], [4 + 1], and Diels–Alder), intramolecular transannulation, Friedel-Crafts, Wittig, Claisen rearrangement, and neophyl rearrangement. Researchers have explored chemical, photochemical, and electrochemical methods for synthesizing these compounds .Mécanisme D'action
The mechanism of action of N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide in cancer and viral infection research is still being studied. In cancer cells, this compound induces apoptosis through the activation of caspase enzymes, which are responsible for the breakdown of cellular components. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell survival and inflammation. In viral infections, this compound inhibits viral entry and replication by interfering with viral proteins and host cell receptors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer and viral infection research. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. This compound also inhibits the activity of NF-κB, which is involved in the regulation of inflammation and immune response. In viral infections, this compound inhibits viral entry and replication within host cells, thereby reducing viral load and preventing the spread of infection.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide in lab experiments include its specificity towards cancer cells and viral infections, its ability to induce apoptosis and inhibit viral replication, and its potential for further development as a therapeutic agent. However, the limitations of using this compound in lab experiments include its potential toxicity towards normal cells, the need for further research to determine its optimal dosage and administration, and the potential for drug resistance in cancer and viral infections.
Orientations Futures
For N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide research include the development of novel formulations, identification of potential drug targets and mechanisms of action, and evaluation in preclinical and clinical trials.
Méthodes De Synthèse
N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide can be synthesized through a multistep process involving the condensation of 2-hydroxy-1-naphthaldehyde with dimethylhydrazine, followed by cyclization with maleic anhydride. The resulting product is then treated with hydrazine hydrate to yield this compound. The synthesis of this compound has been reported in several scientific publications, and the purity of the compound can be confirmed through various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide has been studied for its potential therapeutic applications in cancer and viral infections. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. This compound induces apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes. In viral infection research, this compound has been shown to inhibit the replication of several viruses, including HIV-1, influenza A, and Zika virus. This compound acts by inhibiting viral entry and replication within host cells.
Propriétés
IUPAC Name |
N-[(E)-dimethylaminomethylideneamino]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19(2)10-17-18-16(20)15-9-13-12-6-4-3-5-11(12)7-8-14(13)21-15/h3-8,10,15H,9H2,1-2H3,(H,18,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJPPKBSMPMNAD-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/NC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R)-2,3,6,8,9-Pentahydroxy-3-[(Z)-2-hydroxy-4-oxopent-2-enyl]-10-(3-methylbut-2-enyl)-2,4-dihydroanthracen-1-one](/img/structure/B2743497.png)

![6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B2743500.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole](/img/structure/B2743502.png)




![4-[(1-But-3-enylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2743512.png)
![Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate](/img/structure/B2743514.png)
